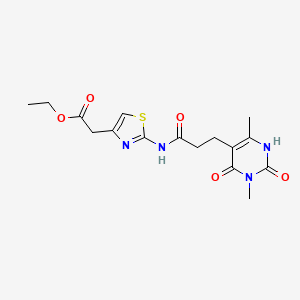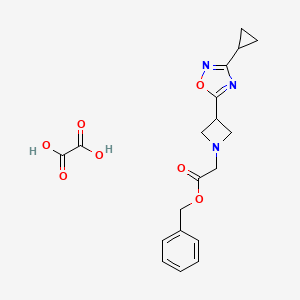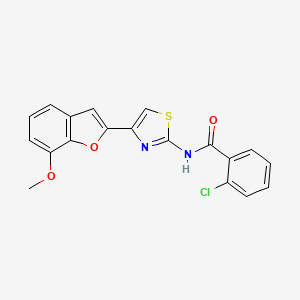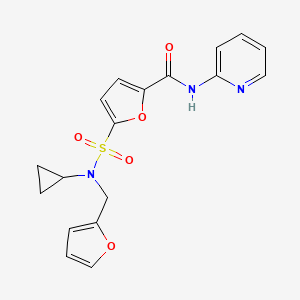
Ethyl 2-(2-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Ethyl 2-(2-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazol-4-yl)acetate" is a complex organic molecule that appears to be related to a family of compounds synthesized for various chemical and pharmacological studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structures, and properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, which was achieved through reactions of benzothiazole derivatives and ethyl bromocyanoacetate in acetone under reflux conditions . Similarly, novel pyrimidine derivatives have been prepared via heating of specific precursors under reflux . These methods suggest that the synthesis of the target compound may also involve multi-component reactions, possibly under reflux conditions, to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . The crystal structure of a related pyrimidine derivative has been determined, revealing a thioamide functional group . These techniques are likely applicable to the analysis of the target compound's molecular structure, which may also feature heterocyclic rings and functional groups common in pyrimidine and thiazole derivatives.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the formation of hydrogen-bonded dimers and quartets, as observed in the structures of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adduct . The Biginelli reaction has been used to obtain pyrimidine derivatives, indicating that similar cyclocondensation reactions may be relevant to the target compound . These reactions are crucial for understanding the reactivity and potential applications of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and the functional groups present. For instance, the presence of ethyl ester groups and heterocyclic rings in the compounds suggests certain solubility characteristics and potential biological activity . The exact properties of the target compound would require empirical determination, but it is likely to share some characteristics with the compounds discussed in the provided papers.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Methodology Ethyl 2-(2-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazol-4-yl)acetate and similar compounds are often synthesized through various chemical reactions. For instance, the Biginelli reaction, a one-pot synthesis method, is utilized for creating compounds with similar structures, highlighting a green chemistry approach that shortens reaction times (Morigi et al., 2012). Additionally, these compounds are also synthesized through the treatment of different halo ketones or halo esters, as demonstrated in the synthesis of related thiazole and pyrazolo[1,5-a]pyrimidine compounds (Abdelhamid & Afifi, 2010).
Biological Activity and Applications A significant aspect of these compounds includes their potential biological activities. Some derivatives have demonstrated low antibacterial and antitumor activities, as shown in studies where compounds similar to Ethyl 2-(2-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazol-4-yl)acetate were synthesized and tested (Gasparyan et al., 2016). Moreover, research indicates that some of these compounds exhibit significant in vitro antitumor activity against specific cell lines, such as HepG2, a liver cancer cell line. This showcases their potential as antitumor agents (Fahim et al., 2019).
Synthetic Applications and Transformations These compounds are also noteworthy for their synthetic applications. They are often used as intermediates in the synthesis of various derivatives. For example, Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound with a structure somewhat similar to the one , has been synthesized and transformed into various amino substituted products, indicating the versatility of these compounds in synthetic chemistry (Bevk et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. This could include in vitro studies to determine its activity against various biological targets, and in vivo studies to assess its efficacy and safety in animal models .
Eigenschaften
IUPAC Name |
ethyl 2-[2-[3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-4-25-13(22)7-10-8-26-15(18-10)19-12(21)6-5-11-9(2)17-16(24)20(3)14(11)23/h8H,4-7H2,1-3H3,(H,17,24)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTODWIGTRHALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=C(NC(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)thiazol-4-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-2-(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B3011083.png)

![3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011088.png)

![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B3011090.png)
![N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011092.png)


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3011097.png)



